molecular formula C10H6ClF2NO2S2 B14924182 N-(3-Chloro-4-fluorophenyl)-5-fluorothiophene-2-sulfonamide

N-(3-Chloro-4-fluorophenyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B14924182
M. Wt: 309.7 g/mol
InChI Key: OUDHEIHPCJGVIB-UHFFFAOYSA-N
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Description

N~2~-(3-CHLORO-4-FLUOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with chloro and fluoro groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-CHLORO-4-FLUOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-fluoroaniline with 5-fluoro-2-thiophenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-CHLORO-4-FLUOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be subjected to oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Bases: Triethylamine, sodium hydroxide

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the aromatic ring, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N~2~-(3-CHLORO-4-FLUOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N2-(3-CHLORO-4-FLUOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of chloro and fluoro groups enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 3-Chloro-4-fluorophenylpiperazine
  • N-(3-CHLORO-4-FLUOROPHENYL)-2-FURAMIDE

Uniqueness

N~2~-(3-CHLORO-4-FLUOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE stands out due to its unique combination of chloro and fluoro substituents on the thiophene ring This structural feature imparts distinct electronic properties and enhances its reactivity in various chemical reactions

Properties

Molecular Formula

C10H6ClF2NO2S2

Molecular Weight

309.7 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C10H6ClF2NO2S2/c11-7-5-6(1-2-8(7)12)14-18(15,16)10-4-3-9(13)17-10/h1-5,14H

InChI Key

OUDHEIHPCJGVIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(S2)F)Cl)F

Origin of Product

United States

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